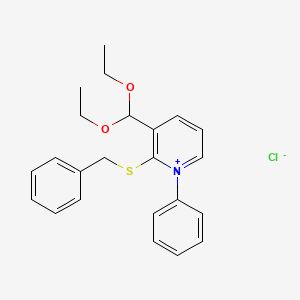
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a diethoxymethyl group, and a phenylpyridinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride typically involves multiple steps, starting with the preparation of the pyridinium core. The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, while the diethoxymethyl group is added via an alkylation reaction. The final step involves the formation of the chloride salt through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium core can be reduced to form the corresponding pyridine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridinium core can interact with nucleic acids, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzylsulfanyl)pyridine
- 3-(Diethoxymethyl)pyridine
- 1-Phenylpyridinium chloride
Comparison
Compared to similar compounds, 2-(Benzylsulfanyl)-3-(diethoxymethyl)-1-phenylpyridin-1-ium chloride is unique due to the combination of its functional groups. This combination allows for a broader range of chemical reactivity and potential biological activity. The presence of both benzylsulfanyl and diethoxymethyl groups provides additional sites for chemical modification, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
77148-80-2 |
|---|---|
Fórmula molecular |
C23H26ClNO2S |
Peso molecular |
416.0 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-3-(diethoxymethyl)-1-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C23H26NO2S.ClH/c1-3-25-23(26-4-2)21-16-11-17-24(20-14-9-6-10-15-20)22(21)27-18-19-12-7-5-8-13-19;/h5-17,23H,3-4,18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LWXQZOJEMBSHAP-UHFFFAOYSA-M |
SMILES canónico |
CCOC(C1=C([N+](=CC=C1)C2=CC=CC=C2)SCC3=CC=CC=C3)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


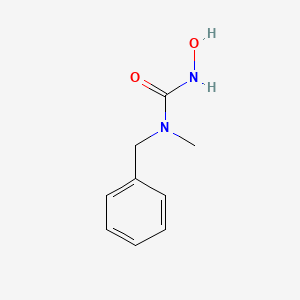

![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)
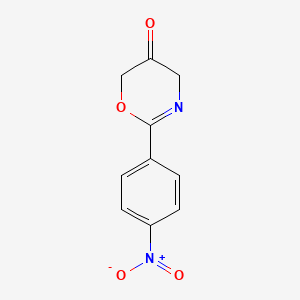


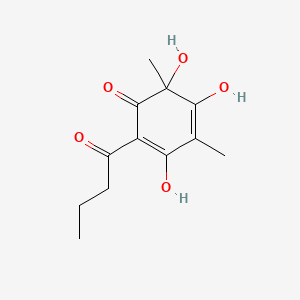
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

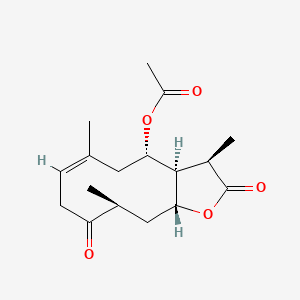
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

